Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate
Overview
Description
Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C13H10ClFN2O2 and its molecular weight is 280.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with similar structures, such as imidazo[1,2-b]pyridazine derivatives, have been found to have good biological activity and have been widely studied in drug molecules .
Mode of action
Without specific studies on this compound, it’s challenging to determine its exact mode of action. The presence of electronegative atoms like fluorine and chlorine might influence its interaction with biological targets .
Biochemical pathways
Again, without specific studies, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds with similar structures have shown diverse biological activities and pharmacological properties .
Result of action
Compounds with similar structures have shown diverse biological activities and pharmacological properties .
Biochemical Analysis
Biochemical Properties
Ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and prolonged cholinergic signaling . Additionally, this compound has been shown to interact with gamma-hydroxybutyric acid (GHB) binding sites, indicating its potential as a ligand with high affinity for these sites .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving acetylcholine and gamma-hydroxybutyric acid. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and behavior . In addition, this compound has been reported to exhibit neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels and prolonged cholinergic signaling. Additionally, this compound interacts with gamma-hydroxybutyric acid binding sites, potentially modulating the activity of these receptors and influencing downstream signaling pathways . These interactions contribute to the compound’s neuroprotective and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on acetylcholinesterase and its interactions with gamma-hydroxybutyric acid binding sites, suggesting sustained neuroprotective and anti-inflammatory properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant adverse effects . At higher doses, toxic effects have been observed, including impaired motor function and behavioral changes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which may contribute to the compound’s overall biological activity. Additionally, this compound has been shown to affect metabolic flux and alter metabolite levels in cells, further influencing cellular function and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins and receptors, influencing its localization and accumulation. Studies have shown that this compound is distributed throughout the body, with higher concentrations observed in the brain and liver .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . It has been observed to accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it may exert its effects on cellular processes . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its activity and function .
Properties
IUPAC Name |
ethyl 3-chloro-6-(2-fluorophenyl)pyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-2-19-13(18)9-7-11(16-17-12(9)14)8-5-3-4-6-10(8)15/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUZYTWIDCDNTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.